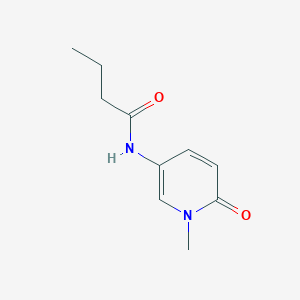
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a chemical compound that belongs to the class of amino acids. It is also known as (2S)-2-amino-3-(3-oxocyclohex-1-enyl)propanoic acid or CHX-Amp. This compound has gained significant attention in the scientific community due to its potential use in the development of new drugs and therapeutic agents.
作用机制
The mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease.
Biochemical and Physiological Effects:
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has several biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which can help to reduce swelling and pain. It has also been shown to have an effect on the immune system, helping to regulate the body's response to infection and disease. In addition, (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been shown to have potential as a treatment for cancer and neurological disorders.
实验室实验的优点和局限性
One of the advantages of using (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory properties, as well as potential as a treatment for cancer and neurological disorders. However, one of the limitations of using this compound in lab experiments is its complex synthesis method. The process of synthesizing (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid can be time-consuming and expensive, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. One potential direction is the development of new drugs and therapeutic agents based on this compound. It has shown potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. Another potential direction is the synthesis of analogs of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid. These analogs could be used to study the structure-activity relationship of this compound, which could lead to the development of more potent and selective therapeutic agents. Finally, future research could focus on the mechanism of action of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid, which could provide insight into its potential use in the treatment of various diseases and disorders.
合成方法
The synthesis of (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid is a complex process that involves several steps. One of the most common methods of synthesizing this compound is through the use of a chiral auxiliary. The chiral auxiliary is used to control the stereochemistry of the final product. The process begins with the protection of the carboxylic acid group of the chiral auxiliary. The protected chiral auxiliary is then reacted with an aldehyde to form a chiral alcohol. The chiral alcohol is then converted into a chiral amine through the use of reagents such as sodium borohydride or lithium aluminum hydride. The chiral amine is then coupled with an alpha-keto acid to form (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid.
科学研究应用
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been the subject of several scientific research studies. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. It has been shown to have potential as an anti-inflammatory agent, as well as a treatment for cancer and neurological disorders. In addition, (2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid has been used in the development of new antibiotics and antiviral agents.
属性
IUPAC Name |
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c12-6-8(10(14)15)11-9(13)7-4-2-1-3-5-7/h1-2,7-8,12H,3-6H2,(H,11,13)(H,14,15)/t7?,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLULAMSTBMXSH-MQWKRIRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NC(CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CC=C1)C(=O)N[C@@H](CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(cyclohex-3-ene-1-carbonylamino)-3-hydroxypropanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)
![(2S,3S)-3-methyl-2-[(2-pyridin-4-ylsulfanylacetyl)amino]pentanoic acid](/img/structure/B7586735.png)
![3-hydroxy-N-[3-(sulfamoylamino)phenyl]pyridine-2-carboxamide](/img/structure/B7586741.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzenesulfonamide](/img/structure/B7586753.png)

![2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
![5-(2-Azabicyclo[2.2.1]heptan-2-ylsulfonyl)-2-methylbenzoic acid](/img/structure/B7586770.png)
![(2S)-3-hydroxy-2-[(1-phenylcyclobutanecarbonyl)amino]propanoic acid](/img/structure/B7586791.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]benzenesulfonamide](/img/structure/B7586792.png)
![N-[(3-bromophenyl)methyl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B7586804.png)

![(2S)-3-hydroxy-2-[[3-(methoxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7586815.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]pyridine-2-carboxamide](/img/structure/B7586836.png)